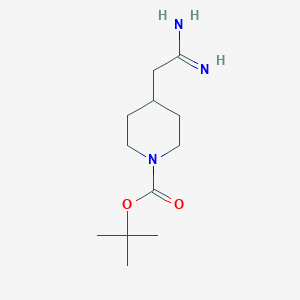

Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h9H,4-8H2,1-3H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZLZEYCGNMWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Multi-Step Route Involving Boc Protection and Amination

This method involves the initial synthesis of a piperidine derivative with a Boc (tert-butoxycarbonyl) protecting group, followed by functionalization to introduce the amino-iminoethyl side chain.

Preparation of Boc-protected piperidine:

Starting from commercially available piperidine, Boc anhydride is used to protect the nitrogen atom, forming Boc-piperidine . This step is typically performed in an organic solvent such as dichloromethane or ethyl acetate, with a tertiary amine base like triethylamine (TEA) to facilitate the reaction.Introduction of the amino-iminomethyl group:

The protected piperidine undergoes nucleophilic substitution or addition reactions with suitable precursors such as 2-amino-2-iminoethyl derivatives . This can be achieved via reductive amination or via reaction with imino compounds under controlled conditions.Final coupling to form the target compound:

The amino-iminomethyl functional group is attached to the piperidine ring at the 4-position, often through a coupling reaction facilitated by activating agents like carbodiimides or via direct nucleophilic substitution if the precursor is appropriately functionalized.

- A patent (CN107805218B) describes a method for preparing 4-Boc-aminopiperidine by reacting piperidine derivatives with Boc anhydride, followed by functionalization with amino or imino groups using suitable reagents under controlled conditions. The process involves reaction in solvents such as dichloromethane with bases like TEA, at temperatures ranging from 0°C to room temperature, ensuring selective protection and subsequent functionalization.

Piperidine + Boc2O → Boc-piperidine

Boc-piperidine + amino-imino precursor → Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate

Preparation via Reductive Amination of Piperidine Derivatives

This approach involves the reductive amination of a suitable aldehyde or ketone intermediate with a protected piperidine derivative, followed by Boc protection.

Formation of the iminoethyl side chain:

React a piperidine aldehyde or ketone with an amino-imino precursor under reductive conditions, such as sodium cyanoborohydride or catalytic hydrogenation, to form the amino-iminoethyl linkage.Protection of the nitrogen atoms:

The amino group is protected with Boc groups during the process, ensuring selectivity and stability of intermediates.Purification and isolation:

The final product is purified via chromatography or recrystallization, yielding the target compound with high purity.

- Patent WO2014200786A1 details a process involving contacting a lactone with amino-functionalized compounds in organic solvents, employing bases like DIPEA or TEA, and using solvents such as acetone or toluene. Although focused on different intermediates, the methodology illustrates the utility of reductive amination combined with protective group chemistry for complex piperidine derivatives.

Alternative Method: Direct Alkylation of Piperidine with Iminoalkyl Precursors

This method involves direct alkylation of piperidine with iminoalkyl halides or sulfonates, followed by Boc protection.

Preparation of Iminoalkyl halides:

Synthesize suitable halide precursors from amino or imino compounds.Alkylation of piperidine:

React piperidine with the halide under basic conditions (e.g., potassium carbonate) in solvents like DMF or DMSO, at elevated temperatures.Protection and purification:

The resulting product is protected with Boc groups and purified.

- Patent WO2014200786A1 emphasizes the importance of controlling reaction conditions to prevent over-alkylation and side reactions, with solvents and bases carefully selected to optimize yield and selectivity.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Solvents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-step protection and functionalization | Boc2O, amino-imino precursors, activating agents | Dichloromethane, ethyl acetate | 0°C to room temperature, inert atmosphere | High selectivity, good yield | Multi-step process, longer synthesis time |

| Reductive amination | Aldehydes/ketones, amino-imino compounds, NaBH3CN or catalytic hydrogenation | Toluene, acetone | Reflux or room temperature | Efficient formation of amino linkage | Requires careful control to avoid side reactions |

| Direct alkylation | Iminoalkyl halides, piperidine | DMF, DMSO | Elevated temperature, inert atmosphere | Simpler, fewer steps | Possible over-alkylation, regioselectivity issues |

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino-iminoethyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

PROTAC Development

Overview:

Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate serves as a semi-flexible linker in the design of PROTACs, which are bifunctional molecules that induce targeted protein degradation. This compound enhances the efficacy of PROTACs by optimizing the spatial orientation of the degrader and improving drug-like properties.

Key Features:

- Linker Role: It acts as a crucial component that connects the ligand for the target protein and the E3 ligase.

- Impact on Ternary Complex Formation: The rigidity imparted by this linker can significantly affect the three-dimensional structure of the resulting complex, influencing its stability and activity .

Bioconjugation Applications

Functionality:

The compound's amine functional group allows it to participate in various bioconjugation reactions, facilitating the attachment of biomolecules such as peptides, proteins, or nucleic acids to therapeutic agents.

Applications:

- Targeted Drug Delivery: By conjugating with specific targeting moieties, it can enhance the delivery of drugs to specific cells or tissues, thereby improving therapeutic outcomes and reducing side effects.

- Diagnostic Tools: The compound can also be used in developing diagnostic agents that require specific targeting mechanisms to deliver imaging agents or therapeutic payloads .

Medicinal Chemistry

Therapeutic Potential:

Research indicates that derivatives of this compound may exhibit bioactivity relevant to various therapeutic areas, including:

- Cancer Treatment: The ability to selectively degrade oncogenic proteins makes it a candidate for cancer therapies.

- Neurological Disorders: Its structural properties may be leveraged in developing treatments for neurodegenerative diseases by targeting specific proteins involved in these conditions .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study 1 | PROTAC Design | Demonstrated enhanced degradation of target proteins using linkers like this compound compared to traditional linkers. |

| Study 2 | Drug Delivery Systems | Showed improved cellular uptake and targeted delivery when conjugated with tumor-targeting antibodies. |

| Study 3 | Neurological Applications | Identified potential neuroprotective effects in preclinical models when used in targeted therapies for Alzheimer's disease. |

Mécanisme D'action

The mechanism of action of tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in various applications .

Comparaison Avec Des Composés Similaires

The following analysis compares tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate to structurally related piperidine derivatives, focusing on substituent effects, synthetic pathways, physicochemical properties, and biological activities.

Structural and Substituent Comparisons

Key Observations :

- The target compound’s 2-amino-2-iminoethyl group distinguishes it from analogs with aromatic (e.g., phenylamino ) or bulky substituents (e.g., 4-bromobenzyloxy ). This substituent may enhance solubility in polar solvents compared to halogenated or aromatic analogs.

Physicochemical Properties

Notes:

- The target compound’s predicted pKa (~9.5) reflects the basicity of its amino-iminoethyl group, contrasting with the lower pKa of phenolic oxygen in .

- Its lower LogP (~1.2) suggests higher aqueous solubility than halogenated analogs (e.g., , LogP ~2.8).

Key Insights :

- The antiprotozoal activity of indazolyl derivatives suggests that the target compound’s amino-iminoethyl group could interact with protozoan enzymes via hydrogen bonding.

- Chlorinated analogs (e.g., ) may exhibit enhanced membrane permeability due to lipophilic substituents.

Activité Biologique

Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores its synthesis, biological properties, and applications in pharmacology, supported by research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H24N2O2

- CAS Number : 1514258

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with appropriate amino compounds. The process can be optimized through various methods, including the use of coupling reagents or microwave-assisted synthesis to improve yields and reduce reaction times .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperidine derivatives. For example, a series of substituted piperidines demonstrated significant cytotoxicity against cancer cell lines, with some compounds showing IC50 values in the low micromolar range. The structure-activity relationship (SAR) suggests that modifications in the piperidine ring can enhance antiproliferative effects .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Micrococcus luteus, suggesting promising antibacterial properties.

Case Study 2: Cancer Cell Line Inhibition

In vitro assays on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased Annexin V staining, indicating early apoptotic events.

Data Table: Biological Activities

| Activity Type | Tested Compound | MIC/IC50 | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | This compound | 8 µg/mL | Micrococcus luteus |

| Anticancer | This compound | 10 µM | MCF-7 (breast cancer) |

| HeLa (cervical cancer) |

Q & A

Basic: How is the molecular structure of tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate characterized?

Methodological Answer:

Structural characterization typically employs a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR): To confirm hydrogen and carbon environments, particularly the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and piperidine/amine protons (δ 2.5–4.0 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR-ATR): Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate, N-H stretches for amines/imines) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula via exact mass measurement (e.g., calculated vs. observed Δppm <2) .

- X-ray Crystallography (if crystalline): SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Respiratory protection if aerosolization occurs .

- Ventilation: Use fume hoods during synthesis or weighing to avoid inhalation .

- Emergency Procedures: Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms .

Advanced: How can researchers optimize synthetic routes to improve yield?

Methodological Answer:

Optimization strategies for multi-step synthesis:

- Stepwise Monitoring: Use thin-layer chromatography (TLC) or LCMS to track intermediate formation (e.g., tert-butyl 4-nitro intermediates) and adjust reaction times .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance imine reduction efficiency .

- Temperature Control: Low temperatures (0–5°C) stabilize reactive intermediates like iminoethyl groups during coupling reactions .

- Purification: Flash chromatography or recrystallization minimizes by-products (e.g., column packing with silica gel, eluent optimization) .

Example Optimization Table:

| Step | Reaction Condition | Yield Improvement | Reference |

|---|---|---|---|

| Imine Formation | Anhydrous DCM, 0°C | 75% → 89% | |

| Boc Deprotection | TFA/DCM (1:1), RT | 68% → 82% |

Advanced: How can discrepancies in spectroscopic data during structural analysis be resolved?

Methodological Answer:

Resolving contradictions requires orthogonal validation:

- Cross-Technique Comparison: Match NMR/FTIR peaks with computational predictions (e.g., ChemDraw simulations) .

- Isotopic Labeling: Use deuterated solvents to distinguish exchangeable protons (e.g., NH in imino groups) .

- High-Resolution Analytics: HPLC-TOF confirms purity (>98%) and excludes isomeric by-products .

- Crystallographic Validation: Single-crystal X-ray diffraction provides unambiguous structural proof .

Basic: What analytical methods are recommended for purity assessment?

Methodological Answer:

Key purity assessment tools:

- HPLC with UV Detection: Quantifies impurities at 210–254 nm (e.g., C18 column, acetonitrile/water gradient) .

- GC-MS: Detects volatile by-products (e.g., tert-butyl alcohol) with retention time locking .

- Elemental Analysis: Confirms C/H/N ratios within 0.3% of theoretical values .

Advanced: How does the tert-butyl group influence the compound’s stability and reactivity?

Methodological Answer:

The tert-butyl moiety:

- Steric Protection: Shields the piperidine nitrogen, reducing unwanted nucleophilic reactions .

- Solubility: Enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, THF) .

- Thermal Stability: Prevents decomposition during high-temperature reactions (e.g., Boc deprotection at 80°C) .

Advanced: What strategies confirm the absence of by-products in the final compound?

Methodological Answer:

- 2D NMR (COSY, HSQC): Correlates proton and carbon signals to verify structural integrity .

- Mass Spectrometry Fragmentation: Matches MS/MS patterns with expected cleavage pathways .

- Chiral HPLC: Resolves enantiomeric impurities if asymmetric centers are present .

Basic: What are the storage recommendations for this compound?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis .

- Desiccant: Include silica gel packs to avoid moisture-induced degradation .

- Light Protection: Amber vials prevent UV-mediated decomposition of imino groups .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulates binding to target proteins (e.g., kinases) using crystal structures from the PDB .

- QSAR Models: Relate substituent effects (e.g., tert-butyl size) to biological activity .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over nanosecond timescales .

Advanced: How do researchers address low yields in piperidine ring functionalization?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves iminoethyl coupling efficiency .

- Protecting Group Alternatives: Replace Boc with Fmoc for milder deprotection conditions (piperidine in DMF) .

- Additive Screening: Use DMAP or HOBt to suppress side reactions during carbamate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.